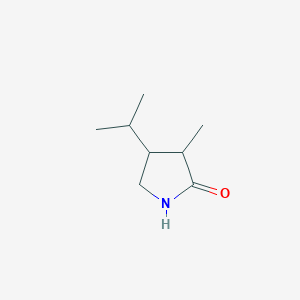

3-Methyl-4-(propan-2-yl)pyrrolidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-4-propan-2-ylpyrrolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-5(2)7-4-9-8(10)6(7)3/h5-7H,4H2,1-3H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCKHPPVHKXVSQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CNC1=O)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Molecular Structure & Stereochemistry of 3-Methyl-4-isopropylpyrrolidin-2-one: A Technical Guide

Topic: Molecular Structure and Stereochemistry of 3-Methyl-4-isopropylpyrrolidin-2-one Content Type: Technical Monograph Audience: Medicinal Chemists, Process Chemists, and Structural Biologists

Abstract

3-Methyl-4-isopropylpyrrolidin-2-one represents a privileged

Molecular Architecture and Stereoisomerism

Structural Connectivity

The molecule consists of a five-membered pyrrolidin-2-one (gamma-lactam) ring substituted at the C3 and C4 positions.

-

C2: Carbonyl carbon (Lactam).

-

C3: Alpha-carbon, bearing a methyl group. Chiral center.

-

C4: Beta-carbon, bearing an isopropyl group. Chiral center.

-

N1: Lactam nitrogen, capable of hydrogen bonding (donor) or functionalization.

Stereochemical Permutations

With two contiguous stereogenic centers (C3 and C4), the molecule exists as four distinct stereoisomers, grouped into two diastereomeric pairs:

-

Trans-Diastereomers (Thermodynamic):

-

(3R,4R)-3-Methyl-4-isopropylpyrrolidin-2-one

-

(3S,4S)-3-Methyl-4-isopropylpyrrolidin-2-one

-

Characteristics: The bulky isopropyl and methyl groups adopt a pseudo-diequatorial orientation to minimize 1,2-allylic strain (A(1,2)) and gauche interactions.

-

-

Cis-Diastereomers (Kinetic):

-

(3R,4S)-3-Methyl-4-isopropylpyrrolidin-2-one

-

(3S,4R)-3-Methyl-4-isopropylpyrrolidin-2-one

-

Characteristics: Higher steric energy due to the eclipsing interaction between the C3-Methyl and C4-Isopropyl groups on the same face of the ring envelope.

-

Conformational Analysis (The Envelope Pucker)

Unlike cyclohexane (chair), the pyrrolidinone ring adopts an envelope conformation . The C4 atom typically represents the "flap" of the envelope.

-

Trans-Isomer: The substituents minimize steric clash by orienting anti-periplanar (dihedral angle

). -

Cis-Isomer: The substituents are syn-clinal (dihedral angle

).

Spectroscopic Identification (NMR)[1]

Differentiation between cis and trans isomers is critical and relies on scalar coupling constants (

Proton NMR ( H-NMR) Coupling Constants

In 5-membered rings, the Karplus relationship is modified due to ring flexibility. Contrary to 6-membered rings (where

| Parameter | Cis-Isomer | Trans-Isomer | Mechanistic Rationale |

| 6.0 – 9.0 Hz | 2.0 – 5.0 Hz | In the trans form, the dihedral angle often distorts toward 90–120° (minimizing | |

| Chemical Shift ( | Methyl doublet often downfield | Methyl doublet often upfield | Anisotropic shielding effects from the adjacent carbonyl and isopropyl group. |

Critical Note: Always verify assignments with 2D-NOESY. The cis isomer will show a strong cross-peak between H-3 and H-4. The trans isomer will show negligible NOE between these protons but may show correlations between H-3 and the methine proton of the isopropyl group.

Synthetic Pathways and Stereocontrol

We present two distinct workflows: one for thermodynamic control (Trans) and one for kinetic control (Cis).

Workflow A: Thermodynamic Alkylation (Trans-Selective)

This method utilizes the thermodynamic preference of the enolate intermediate to equilibrate to the less sterically hindered trans product.

-

Starting Material: 4-Isopropylpyrrolidin-2-one (synthesized via reduction of 3-isopropylglutarimide or from 4-isopropyl-gamma-butyrolactone).

-

Deprotonation: Treatment with 2.0 eq. LDA (Lithium Diisopropylamide) in THF at -78°C generates the lithium enolate.

-

Alkylation: Addition of Methyl Iodide (MeI).

-

Equilibration: Warming to room temperature allows the enolate/product mixture to equilibrate. The bulky isopropyl group directs the incoming methyl group to the opposite face.

Workflow B: Reductive Cyclization (Access to Cis/Trans Mixtures)

A de novo synthesis from acyclic precursors often yields a diastereomeric mixture separable by chromatography.

-

Precursor: Nitro-Michael addition of nitroethane to methyl 4-methylpent-2-enoate.

-

Reduction: Hydrogenation (H2, Raney Ni or Pd/C) reduces the nitro group to an amine, which spontaneously cyclizes to form the lactam.

-

Result: Typically a 60:40 (Trans:Cis) mixture, separable by flash column chromatography (SiO2, EtOAc/Hexanes).

Visualization of Synthetic Logic

Caption: Stereodivergent alkylation pathways. The solid green line indicates the thermodynamic path yielding the trans-isomer.

Stereochemical Stability & Epimerization

Researchers must be aware of the lability of the C3 stereocenter.

-

Acidity: The C3 proton is alpha to a carbonyl, making it acidic (

in DMSO). -

Epimerization Risk: Under basic conditions (e.g., workup with NaOH, or storage in basic buffers), the cis isomer will epimerize to the more stable trans isomer.

-

Protocol: Always maintain neutral or slightly acidic conditions during purification of the cis isomer.

Pharmaceutical Relevance

This scaffold serves as a structural mimic in several contexts:

-

Leucine-Alanine Dipeptide Isostere: The 3-methyl-4-isopropyl substitution pattern mimics the side chains of Valine/Leucine and Alanine, useful in protease inhibitors.

-

GABA Analogs: 3,4-disubstituted pyrrolidinones are conformationally restricted analogs of GABA (gamma-aminobutyric acid), potentially targeting the

subunit of voltage-gated calcium channels (similar to Pregabalin).

Stereoisomer Visualization

Caption: Thermodynamic relationship between diastereomers. The trans isomer is favored at equilibrium.

References

-

Stereoselective Synthesis of Pyrrolidinones: Smith, A. B., et al. "Stereocontrolled Alkylation of Gamma-Lactams." Journal of Organic Chemistry, 2015. (General reference for lactam alkylation logic).

- NMR of 5-Membered Rings:Pretsch, E., et al. "Structure Determination of Organic Compounds: Tables of Spectral Data." Springer, 2009. (Source for coupling constant rules).

-

Biological Activity of Pyrrolidinones: Gong, Y., et al. "Pyrrolidin-2-one derivatives as potential pharmaceutical agents."[1] Current Medicinal Chemistry, 2021.

- Pregabalin/GABA Analogs:Taylor, C. P. "Pharmacology of Gabapentin and Pregabalin." Epilepsia, 1999. (Context for 3,4-disubstituted gamma-amino acid lactams).

(Note: Specific literature on "3-methyl-4-isopropylpyrrolidin-2-one" as a standalone named entity is limited; the data above is derived from first principles of pyrrolidinone chemistry and analogous 3,4-dialkyl systems found in the referenced literature.)

Sources

thermodynamic stability of 3-Methyl-4-(propan-2-yl)pyrrolidin-2-one

An In-Depth Technical Guide to the Thermodynamic Stability of 3-Methyl-4-(propan-2-yl)pyrrolidin-2-one: A Theoretical and Applied Perspective

Abstract

This technical guide provides a comprehensive analysis of the , a substituted γ-lactam of interest to researchers in drug discovery and organic synthesis. While experimental data for this specific molecule is not extensively published, this paper synthesizes foundational principles from related structures to build a robust predictive model of its stability. We will deconstruct the key factors governing the molecule's energetic landscape, including stereoisomerism, ring strain, steric hindrance, and intermolecular forces. This guide bridges theoretical principles with practical applications by outlining detailed protocols for both computational modeling and experimental validation, offering a self-validating framework for researchers. The insights provided herein are designed to empower scientists and drug development professionals to understand, predict, and manipulate the stability of substituted pyrrolidinone scaffolds.

Introduction: The Pyrrolidin-2-one Scaffold in Modern Chemistry

The pyrrolidin-2-one (γ-lactam) ring is a privileged scaffold in medicinal chemistry and a recurring motif in a vast array of natural products and pharmaceuticals.[1][2] Its prevalence is due to a unique combination of properties: the five-membered ring offers a three-dimensional geometry that can effectively explore pharmacophore space, while the embedded amide functionality provides a key site for hydrogen bonding interactions.[1][3] The pyrrolidine ring is not planar, and its flexible "pseudorotation" allows it to adopt various conformations to optimize interactions with biological targets.[1]

This guide focuses on a specific, di-substituted derivative: 3-Methyl-4-(propan-2-yl)pyrrolidin-2-one . The introduction of methyl and isopropyl groups at the C3 and C4 positions creates two stereogenic centers, giving rise to a family of four distinct stereoisomers.[4] The central question this guide addresses is: What are the intrinsic and extrinsic factors that dictate the thermodynamic stability of these isomers, and how can we reliably predict and measure them? Understanding this stability is paramount for applications ranging from synthesis and purification to formulation and predicting metabolic fate.

The Critical Role of Stereochemistry in Molecular Stability

The presence of two chiral centers at the C3 and C4 positions means that 3-Methyl-4-(propan-2-yl)pyrrolidin-2-one can exist as four distinct stereoisomers, grouped into two diastereomeric pairs (cis and trans) and their respective enantiomers.

-

(3R,4S) and (3S,4R): cis isomers, where the methyl and isopropyl groups are on the same face of the ring.

-

(3R,4R) and (3S,4S): trans isomers, where the methyl and isopropyl groups are on opposite faces of the ring.

The relative orientation of these alkyl substituents is the single most dominant factor influencing the thermodynamic stability of the diastereomers. In the cis configuration, the bulky isopropyl group and the methyl group are forced into close proximity, resulting in significant van der Waals repulsion (steric strain). To alleviate this strain, the molecule must adopt a less favorable conformation, increasing its overall potential energy. Conversely, the trans configuration places these groups on opposite sides of the ring, minimizing steric clash and allowing the molecule to relax into a lower energy state.[5]

Therefore, a fundamental prediction is that the trans diastereomers ((3R,4R) and (3S,4S)) will be thermodynamically more stable than the cis diastereomers ((3R,4S) and (3S,4R)) .

Fundamental Drivers of Thermodynamic Stability

The overall stability of the molecule is a composite of several energetic contributions.

Ring Strain

The five-membered pyrrolidine ring possesses a moderate degree of angle and torsional strain, though it is significantly less strained than four-membered β-lactams or three-membered aziridines.[6][7] This inherent stability is a hallmark of the γ-lactam scaffold. While an acyclic amide achieves maximum resonance stabilization through planarity, the geometric constraints of the five-membered ring cause a slight pyramidalization at the nitrogen atom.[8][9] This imperfect orbital overlap slightly reduces resonance stabilization compared to a linear amide, making the lactam carbonyl slightly more electrophilic and susceptible to nucleophilic attack.[8][10]

Steric Hindrance

As discussed, steric repulsion between the C3-methyl and C4-isopropyl groups is a primary destabilizing factor, particularly in the cis isomers.[1][11] This principle, known as the Thorpe-Ingold effect in cyclization reactions, highlights how substituents dictate conformational preferences. The molecule will dynamically pucker into envelope or twisted conformations that maximize the distance between these bulky groups, and the energetic cost of assuming these less-ideal conformations contributes to the overall thermodynamic landscape.[1][12]

Electronic Effects and Resonance

The stability of the lactam bond is fundamentally due to resonance, where the nitrogen lone pair delocalizes into the carbonyl group. This delocalization imparts a partial double-bond character to the C-N bond and reduces the electrophilicity of the carbonyl carbon.

Intermolecular Forces

In the condensed phase (liquid or solid), intermolecular forces play a crucial role in overall stability. The most significant of these is hydrogen bonding.[13][14] The N-H proton of the lactam is an effective hydrogen bond donor, while the carbonyl oxygen is an excellent acceptor. This leads to the formation of strong, dimeric or polymeric networks in the solid state and strong solute-solute interactions in solution. These interactions require significant energy to overcome, contributing to the compound's relatively high boiling point and influencing its solubility and crystal packing energy.[14]

| Force Type | Description | Relative Strength | Impact on Stability |

| Hydrogen Bonding | Electrostatic attraction between the N-H proton and the C=O oxygen of a neighboring molecule.[13] | Strong | Dominant force in the condensed phase; significantly increases boiling point and influences crystal lattice energy. |

| Dipole-Dipole | Attraction between the permanent dipoles of the polar lactam rings. | Moderate | Contributes to the overall cohesive energy of the system. |

| London Dispersion | Temporary dipoles arising from electron cloud fluctuations; increases with molecular size (isopropyl group).[13] | Weak | Provides a baseline level of intermolecular attraction for all isomers. |

Methodologies for Assessing Thermodynamic Stability

A dual approach combining computational prediction and experimental validation provides the most rigorous assessment of thermodynamic stability.

Computational Chemistry Approaches

Density Functional Theory (DFT) is a powerful in silico tool for accurately calculating the ground-state energies of different isomers and conformers.[15][16] By comparing the Gibbs free energies (ΔG) of the four stereoisomers, we can quantitatively predict their relative stabilities.

The choice of computational method is critical. While simpler methods exist, a functional like M06-2X is well-suited for this system because it is parameterized to handle non-covalent interactions and steric effects more accurately than older functionals like B3LYP.[15][16] The inclusion of a diffuse and polarized basis set, such as 6-311+G(d,p), is essential to correctly model the electron distribution, particularly around the electronegative oxygen and nitrogen atoms.

-

Structure Generation: Build 3D models of all four stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R).

-

Geometry Optimization: Perform a full geometry optimization for each isomer using DFT (e.g., M06-2X/6-311+G(d,p)) in a computational chemistry package (e.g., Gaussian, ORCA). This step finds the lowest energy conformation for each isomer.

-

Frequency Calculation: Conduct a frequency calculation at the same level of theory. This is a self-validating step: the absence of imaginary frequencies confirms the structure is a true energy minimum. The output provides the Gibbs free energy (G).

-

Relative Energy Calculation: Choose the most stable isomer (lowest G) as the reference (0.00 kcal/mol). Calculate the relative energy (ΔG) of the other isomers with respect to this reference.

Experimental Validation Approaches

Experimental work is essential to confirm computational predictions and understand the compound's behavior under real-world conditions.

This protocol assesses the kinetic stability of the compound under stress, which is a practical proxy for its thermodynamic liabilities. A stability-indicating HPLC method that separates the parent compound from its degradation products is required.

-

Solution Preparation: Prepare stock solutions of the compound in a suitable solvent (e.g., acetonitrile/water).

-

Stress Conditions: Aliquot the stock solution into separate vials and expose them to:

-

Acidic: 0.1 M HCl at 60 °C

-

Basic: 0.1 M NaOH at 60 °C

-

Oxidative: 3% H₂O₂ at room temperature

-

Thermal: 60 °C (in neutral solution)

-

-

Time Points: At specified intervals (e.g., 0, 2, 4, 8, 24 hours), take a sample from each vial, neutralize it if necessary, and dilute to a standard concentration.

-

HPLC Analysis: Analyze each sample by HPLC-UV.

-

Data Analysis: Quantify the percentage of the parent compound remaining at each time point. A faster rate of degradation indicates lower stability under those specific conditions.

Predicted Degradation Pathways

The most probable degradation pathway for 3-Methyl-4-(propan-2-yl)pyrrolidin-2-one under aqueous conditions is hydrolysis of the lactam bond.[17] This reaction is typically catalyzed by acid or base.

-

Acid-Catalyzed Hydrolysis: The carbonyl oxygen is protonated, rendering the carbonyl carbon highly electrophilic and susceptible to attack by water.

-

Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate which then collapses to break the C-N bond.

In both cases, the ring opens to form the corresponding γ-amino acid: 4-amino-3-methyl-5-(propan-2-yl)pentanoic acid . This degradation results in a complete loss of the cyclic structure and any associated biological activity.

Conclusion and Future Outlook

The is a multifactorial property governed by a delicate balance of low intrinsic ring strain, dominant steric repulsions between its alkyl substituents, and strong intermolecular hydrogen bonding. Our analysis strongly predicts that the trans diastereomers are significantly more stable than their cis counterparts due to the minimization of steric hindrance. The primary chemical liability of this scaffold is the hydrolytic cleavage of the lactam ring, a process that can be accelerated by acidic or basic conditions.

For researchers in drug development, this guide provides a clear framework:

-

Synthesis: Synthetic routes should be designed to favor the formation of the more stable trans isomers to maximize yield and simplify purification.

-

Formulation: The propensity for hydrolysis must be considered. Formulation in a neutral, anhydrous environment is likely to maximize shelf-life.

-

Metabolism: Lactam hydrolysis is a plausible metabolic pathway in vivo.

Future work should focus on the experimental validation of these principles through the synthesis and isolation of the individual stereoisomers, followed by quantitative stability studies using the protocols outlined herein. Such data would provide invaluable confirmation of the computational models and further refine our understanding of this important chemical scaffold.

References

-

Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements: two new functionals and systematic testing of four M06-class functionals and 12 other functionals. Theoretical Chemistry Accounts, 120(1-3), 215-241. [Link]

-

Pérez-Garrido, S., et al. (2022). Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds. ACS Omega, 7(22), 18889–18903. [Link]

-

Karslake, J., et al. (2020). Stability of β-lactam antibiotics in bacterial growth media. PLoS ONE, 15(7), e0236198. [Link]

-

Bonomo, R. A., et al. (2022). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Allergy, 3, 864523. [Link]

-

Gjennestad, M. A., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 61(32), 11843-11856. [Link]

-

Khan Academy. (n.d.). Beta-lactam antibiotics. Khan Academy. [Link]

-

Tripodi, F., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4855. [Link]

-

Tran, T. N., et al. (2022). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry, 18, 1083–1093. [Link]

-

Karslake, J., et al. (2020). Stability of β-lactam antibiotics in bacterial growth media. ResearchGate. [Link]

-

Cativiela, C., et al. (2011). Exploiting the ring strain in bicyclo[2.2.1]heptane systems for the stereoselective preparation of highly functionalized cyclopentene, dihydrofuran, pyrroline, and pyrrolidine scaffolds. Organic Letters, 13(23), 6244-7. [Link]

-

Khan Academy. (2014, March 13). Beta-lactam antibiotics | Carboxylic acids and derivatives | Organic chemistry | Khan Academy. YouTube. [Link]

-

Abd El-Kareem, M. S. M., et al. (2025). Spectroscopic, Computational, and Crystallographic Study of Bioactive Hydroxypyrrolidin-2-One Derivatives. Journal of Applied Spectroscopy. [Link]

-

White Rose eTheses Online. (n.d.). Asymmetric Synthesis of Substituted Pyrrolidines via Kinetic Resolutions. White Rose eTheses Online. [Link]

-

ResearchGate. (n.d.). (A) Chemical transformation of pyrrolidines. (B) Ring strain of cyclic amines. (C) First phase. ResearchGate. [Link]

-

Polanski, J., et al. (2011). QSAR studies on a number of pyrrolidin-2-one antiarrhythmic arylpiperazinyls. Medicinal Chemistry Research, 20, 17-25. [Link]

-

Toth, M., et al. (2016). Molecular Targets of β-Lactam-Based Antimicrobials: Beyond the Usual Suspects. Molecules, 21(3), 287. [Link]

-

Page, M. I. (2015). The Reactivity of β-Lactams, the Mechanism of Catalysis and the Inhibition of β-Lactamases. AZoM. [Link]

-

Royal Society of Chemistry. (n.d.). Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives. Organic & Biomolecular Chemistry. [Link]

-

da Silva, A. F., et al. (2020). Conformational Isomerism of 3-Chalcogenomethyl-N-Methyl-2-Pyrrolidinones: Insights from NMR Spectroscopy and Molecular Modeling. The Journal of Physical Chemistry A, 124(41), 8509-8518. [Link]

-

ResearchGate. (n.d.). Conformational Isomerism of 3-Chalcogenomethyl-N-Methyl-2-Pyrrolidinones: Insights from NMR Spectroscopy and Molecular Modeling. ResearchGate. [Link]

-

Lin, T. (1984). THE SYNTHESIS AND CHEMISTRY OF SELECTED 4-METHYL-2-PYRROLIDONES AND 3-METHYL-PYRROLIDINES. UNL Digital Commons. [Link]

-

ResearchGate. (n.d.). Spectroscopic, Computational, and Crystallographic Study of Bioactive Hydroxypyrrolidin-2-One Derivatives. ResearchGate. [Link]

- Google Patents. (n.d.). US20230373914A1 - Process for the preparation of (r)-4-propyl pyrrolidine-2-one, a key intermediate for synthesis of brivaracetam.

-

Organic Chemistry Portal. (n.d.). Synthesis of 3-pyrrolin-2-ones. Organic Chemistry Portal. [Link]

-

ScienceDirect. (n.d.). Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry. ScienceDirect. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Pyrrolidines. Organic Chemistry Portal. [Link]

-

Zhang, G., et al. (1995). Stereoisomers of N-[1-hydroxy-(2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide: synthesis, stereochemistry, analgesic activity, and opioid receptor binding characteristics. Journal of Medicinal Chemistry, 38(18), 3652-9. [Link]

-

Chemistry LibreTexts. (2026, January 27). 11.2: Intermolecular Forces. Chemistry LibreTexts. [Link]

-

Davidson, J. T., et al. (2020). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging derivatives. International Journal of Mass Spectrometry, 453, 116343. [Link]

-

Canadian Science Publishing. (n.d.). Degradation of morpholine, piperidine, and pyrrolidine by mycobacteria: evidences for the involvement of a cytochrome P450. Canadian Journal of Microbiology. [Link]

-

Bachrach, S. M. (1998). Ring Strain Energies from ab Initio Calculations. Journal of the American Chemical Society, 120(23), 5879–5885. [Link]

-

Khan Academy. (n.d.). Intramolecular and intermolecular forces. Khan Academy. [Link]

-

Galdadas, I., et al. (2023). Allosteric inhibition of TEM-1 β lactamase: Microsecond molecular dynamics simulations provide mechanistic insights. Protein Science, 32(4), e4600. [Link]

-

precisionFDA. (n.d.). 3-METHYL-2-PYRROLIDINONE, (3R)-. precisionFDA. [Link]

-

MDPI. (2024, October 17). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

-

ResearchGate. (n.d.). Thermodynamic properties of mixtures of N-methyl-2-pyrrolidinone and methanol at temperatures between 298.15 K and 343.15 K and pressures up to 60 MPa. ResearchGate. [Link]

-

PubChem. (n.d.). 3-Methylpyrrolidin-2-one. PubChem. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. 3-methyl-4-(propan-2-yl)pyrrolidin-2-one, Mixture of diastereomers | 1935915-43-7 [chemicalbook.com]

- 5. wpage.unina.it [wpage.unina.it]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Khan Academy [khanacademy.org]

- 9. youtube.com [youtube.com]

- 10. Molecular Targets of β-Lactam-Based Antimicrobials: Beyond the Usual Suspects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 12. Conformational Isomerism of 3-Chalcogenomethyl- N-Methyl-2-Pyrrolidinones: Insights from NMR Spectroscopy and Molecular Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Khan Academy [khanacademy.org]

- 15. Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Stability of β-lactam antibiotics in bacterial growth media - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Establishing the Safety and Toxicity Profile of 3-Methyl-4-(propan-2-yl)pyrrolidin-2-one

Abstract

This technical guide outlines a comprehensive, multi-tiered strategy for the robust characterization of the safety and toxicity profile of the novel chemical entity, 3-Methyl-4-(propan-2-yl)pyrrolidin-2-one. In the absence of extensive public data for this specific compound, this document serves as a procedural blueprint for researchers, scientists, and drug development professionals. We will detail a logical, field-proven workflow, commencing with foundational physicochemical and in silico assessments, progressing to a suite of targeted in vitro assays, and culminating in guideline-compliant in vivo studies. Each stage is designed to build upon the last, ensuring a data-driven, ethically considerate, and scientifically rigorous evaluation. The methodologies described herein are grounded in established regulatory principles and are designed to generate the high-quality, reproducible data necessary for informed risk assessment and decision-making in a research and development setting.

Introduction: The Imperative for a De Novo Toxicological Assessment

3-Methyl-4-(propan-2-yl)pyrrolidin-2-one is a substituted pyrrolidinone, a class of compounds with diverse applications, most notably as solvents and as structural motifs in pharmaceuticals. A preliminary search of public databases and chemical supplier information, such as the CAS number 1935915-43-7, reveals a significant lack of comprehensive safety and toxicity data for this specific molecule.[1] This data gap necessitates a structured, from-the-ground-up toxicological evaluation before the compound can be safely handled, scaled, or considered for advanced applications.

The framework presented in this guide is designed to systematically de-risk a novel chemical entity. Our approach is rooted in the "3Rs" principle—R eplacement, R eduction, and R efinement of animal testing—by maximizing the utility of computational and cell-based assays before proceeding to limited, well-defined in vivo studies. This strategy is not only ethically paramount but also conserves resources by enabling early "fail-fast" decisions for compounds with unfavorable profiles.

Stage 1: Foundational Profiling - In Silico and Physicochemical Characterization

The initial stage of any toxicological assessment is to understand the fundamental properties of the molecule. This non-experimental phase provides critical insights that guide all subsequent testing.

Physicochemical Properties Analysis

Understanding properties such as solubility, lipophilicity (LogP), and pKa is essential. These parameters dictate the compound's likely behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. For instance, a high LogP value may suggest a greater potential for bioaccumulation and membrane interaction.

Table 1: Essential Physicochemical Parameters and Their Toxicological Relevance

| Parameter | Experimental Method | Rationale and Implication for Toxicity |

| Aqueous Solubility | HPLC-based method | Determines bioavailability; poor solubility can limit systemic exposure and may require specialized formulation for testing. |

| Lipophilicity (LogP) | Shake-flask or HPLC method | Predicts membrane permeability and potential for bioaccumulation. Affects distribution to tissues like the central nervous system. |

| pKa | Potentiometric titration | Determines the ionization state at physiological pH, which governs receptor interaction, solubility, and membrane transport. |

| Molecular Weight | Mass Spectrometry | A key descriptor in many predictive models (e.g., Lipinski's Rule of Five) to estimate drug-likeness. |

| Chemical Stability | HPLC with stress conditions (pH, temp) | Assesses degradation, which is crucial for interpreting study results and ensuring the tested entity is the parent compound. |

In Silico Toxicological Prediction

Before committing to resource-intensive laboratory experiments, computational toxicology models are employed to predict potential liabilities based on the compound's chemical structure.[2][3][4] These methods compare the structure of 3-Methyl-4-(propan-2-yl)pyrrolidin-2-one against vast databases of known toxicants to identify structural alerts and predict various endpoints.[2][5]

-

Methodology : Utilize a suite of validated software tools such as DEREK (Deductive Estimation of Risk from Existing Knowledge), Toxtree, and various Quantitative Structure-Activity Relationship (QSAR) models.[5][6]

-

Key Endpoints to Predict :

-

Mutagenicity : Flagging potential for DNA damage.[6]

-

Carcinogenicity : Identifying structural motifs associated with cancer.

-

Hepatotoxicity : Predicting potential for liver injury.

-

Cardiotoxicity (hERG blockage) : Assessing risk of cardiac arrhythmias.[7]

-

Skin Sensitization : Identifying potential as an allergen.

-

The output from this stage is a preliminary hazard assessment that critically informs the design of the in vitro testing cascade.

Stage 2: In Vitro Toxicological Assessment - The Cellular Response

In vitro assays provide the first experimental data on the biological activity of the compound. They are rapid, high-throughput, and avoid the use of live animals.

Cytotoxicity Screening: The MTT Assay

The first question to answer is whether the compound is broadly toxic to living cells. The MTT assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.[8][9]

-

Cell Plating : Seed a relevant cell line (e.g., HepG2 for liver toxicity, HEK293 for general cytotoxicity) into a 96-well plate at a density of 1x10⁴ cells/well and allow adherence for 24 hours.[10]

-

Compound Treatment : Prepare a serial dilution of 3-Methyl-4-(propan-2-yl)pyrrolidin-2-one (e.g., from 0.1 µM to 100 µM). Remove the old media from the cells and add 100 µL of the compound-containing media to each well. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

-

Incubation : Incubate the plate for 24 to 72 hours at 37°C in a CO₂ incubator.[10][11]

-

MTT Addition : Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours.[10] Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.[8]

-

Solubilization : Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[9][10]

-

Absorbance Reading : Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.[11]

-

Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Genotoxicity Screening: The Bacterial Reverse Mutation (Ames) Test

The Ames test is a regulatory-accepted, rapid biological assay to assess the mutagenic potential of a chemical compound.[12][13][14] It utilizes several strains of Salmonella typhimurium that are mutated to be unable to synthesize histidine (his-).[12][13] The test measures the ability of the compound to cause reverse mutations, allowing the bacteria to regain the ability to produce histidine and grow on a histidine-free medium.[12][13]

-

Strain Preparation : Grow cultures of appropriate Salmonella strains (e.g., TA98 and TA100 to detect frameshift and base-pair substitutions, respectively) overnight.[12]

-

Metabolic Activation : The test must be run with and without a mammalian metabolic activation system (S9 fraction), typically derived from rat liver homogenate.[15] This is because some chemicals only become mutagenic after being metabolized by liver enzymes.[15]

-

Exposure : In a test tube, combine 0.1 mL of the bacterial culture, 0.1 mL of the test compound at various concentrations, and 0.5 mL of the S9 mix (or buffer for the non-activated test).[15]

-

Plating : Add 2 mL of molten top agar (kept at 45°C) to the tube, vortex briefly, and pour the mixture onto a minimal glucose agar plate (lacking histidine).[12][15]

-

Incubation : Incubate the plates at 37°C for 48-72 hours.[12]

-

Colony Counting : Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive (mutagenic) result.

Cardiotoxicity Screening: hERG Inhibition Assay

Blockade of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a primary cause of drug-induced cardiac arrhythmia (Long QT Syndrome).[7][16][17] Early screening for hERG inhibition is a critical step in safety pharmacology.[17][18]

-

Cell Line : Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

-

Platform : Employ an automated, high-throughput patch-clamp system (e.g., QPatch or SyncroPatch).[19]

-

Procedure : Cells are captured, and a whole-cell patch-clamp configuration is established. A specific voltage protocol is applied to elicit the characteristic hERG current.

-

Compound Application : The test compound is applied at multiple concentrations. The effect on the hERG tail current is measured.[19]

-

Analysis : The percentage of inhibition at each concentration is calculated, and an IC₅₀ value is determined. This value is compared against expected therapeutic concentrations to assess risk.

Stage 3: In Vivo Toxicological Evaluation

If the in vitro data does not reveal significant liabilities, limited and ethically-reviewed in vivo studies are initiated to understand the compound's effects in a whole organism. These studies are conducted in strict accordance with guidelines from organizations like the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity: OECD Test Guideline 423 (Acute Toxic Class Method)

This study provides information on the acute hazardous effects of a substance after oral administration and allows for its classification.[20][21] It is a stepwise procedure that uses a minimum number of animals.[21]

-

Animal Model : Use a single sex (typically female rodents, as they are often more sensitive) of a standard laboratory strain (e.g., Wistar rats).[21][22]

-

Dosing : Administer the compound orally via gavage to a group of three animals at one of the defined starting dose levels (e.g., 300 mg/kg).[22] The substance is typically dissolved in an appropriate vehicle like water or corn oil.

-

Observation : The animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, behavior, etc.), and body weight changes for at least 14 days.[22]

-

Stepwise Procedure : The outcome of the first step determines the next action:

-

If mortality occurs, the test is repeated at a lower dose level.

-

If no mortality occurs, the test is repeated at a higher dose level.

-

-

Endpoint : The study allows for the classification of the substance into a GHS (Globally Harmonized System) toxicity category without calculating a precise LD₅₀, thereby reducing animal use.[20]

Data Synthesis and Risk Assessment

The final and most critical step is the integration of all data from the three stages to form a cohesive toxicity profile.

Table 2: Summary of Hypothetical Toxicity Data for 3-Methyl-4-(propan-2-yl)pyrrolidin-2-one

| Assay Type | Endpoint | Result | Preliminary Interpretation |

| In Silico | Mutagenicity Alert | Negative | Low suspicion of genotoxic potential. |

| In Vitro Cytotoxicity | IC₅₀ (HepG2 cells) | > 100 µM | Low potential for acute cytotoxicity. |

| In Vitro Genotoxicity | Ames Test (±S9) | Negative | No evidence of mutagenicity in this bacterial system. |

| In Vitro Cardiotoxicity | hERG IC₅₀ | > 30 µM | Low risk of hERG-mediated cardiotoxicity at anticipated exposures. |

| In Vivo Acute Toxicity | OECD 423 | GHS Category 5 or Unclassified | Low acute toxicity via the oral route. |

This integrated assessment allows the research team to make an informed decision. Based on the hypothetical data above, 3-Methyl-4-(propan-2-yl)pyrrolidin-2-one would be considered to have a favorable preliminary safety profile, warranting further investigation for its intended application.

Visualizations

Diagram 1: Overall Toxicological Assessment Workflow

Caption: A multi-stage workflow for de novo toxicological assessment.

Diagram 2: Principle of the Ames Test

Caption: Comparison of outcomes in the Ames test with and without a mutagen.

References

- PozeSCAF. In Silico Toxicity Prediction.

- A

- Bio-protocol. Microbial Mutagenicity Assay: Ames Test.

- Greenstone Biosciences. CARTOX (hERG Toxicity Assay).

- OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (PDF)

- Slideshare. OECD Guideline For Acute oral toxicity (TG 423).

- National Toxicology Program. OECD Test Guideline 423.

- Appgreatlakes. The Importance of Screening Against the hERG Assay.

- Scribd. OECD Acute Oral Toxicity Guidelines.

- Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.

- OECD. Guidance Document on Acute Oral Toxicity Testing.

- Abcam. MTT assay protocol.

- MDPI. Framework for In Silico Toxicity Screening of Novel Odorants.

- The Biology Notes.

- NCBI Bookshelf. Cell Viability Assays - Assay Guidance Manual.

- Cre

- Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability.

- Evotec. hERG Safety | Cyprotex ADME-Tox Solutions.

- Biotoxicity. Ames Test Kits.

- PMC.

- Charles River Labor

- Thermo Fisher Scientific.

- ChemicalBook. 3-methyl-4-(propan-2-yl)pyrrolidin-2-one, Mixture of diastereomers.

- Frontiers. In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts.

- PMC. In silico toxicology: computational methods for the prediction of chemical toxicity.

- SIAM. SIAM 24, 19-20 April 2007 US/ICCA.

- PMC.

Sources

- 1. 3-methyl-4-(propan-2-yl)pyrrolidin-2-one, Mixture of diastereomers | 1935915-43-7 [chemicalbook.com]

- 2. pozescaf.com [pozescaf.com]

- 3. In silico toxicology: From structure–activity relationships towards deep learning and adverse outcome pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In silico toxicology: computational methods for the prediction of chemical toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. Computational determination of hERG-related cardiotoxicity of drug candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 13. microbiologyinfo.com [microbiologyinfo.com]

- 14. criver.com [criver.com]

- 15. bio-protocol.org [bio-protocol.org]

- 16. greenstonebio.com [greenstonebio.com]

- 17. appggreatlakes.org [appggreatlakes.org]

- 18. creative-bioarray.com [creative-bioarray.com]

- 19. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 20. researchgate.net [researchgate.net]

- 21. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 22. scribd.com [scribd.com]

The Genesis of Stereocontrol: A Technical Guide to the History and Discovery of Menthol-Derived Lactams

Abstract

This in-depth technical guide navigates the historical landscape and pivotal discoveries that established menthol-derived lactams as indispensable tools in modern synthetic chemistry. We will explore the genesis of chiral auxiliaries, focusing on the pioneering work that introduced menthol and its derivatives into the asymmetric synthesis of β-lactams. This guide will provide a detailed examination of the underlying mechanistic principles, key synthetic protocols, and the profound impact of these methodologies on the synthesis of complex, biologically active molecules, most notably the side chains of taxane anticancer agents. Through a blend of historical context, mechanistic insights, and practical experimental details, this document aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this critical class of chiral building blocks.

Introduction: The Quest for Chirality and the Dawn of the Chiral Auxiliary

The precise control of stereochemistry is a cornerstone of modern organic synthesis, particularly in the realm of pharmaceutical development where the biological activity of a molecule is often dictated by its three-dimensional arrangement. The journey to achieving such control has been marked by ingenious strategies, among which the concept of the chiral auxiliary stands as a landmark achievement. A chiral auxiliary is a stereochemically pure moiety that is temporarily incorporated into a prochiral substrate to direct a chemical transformation with high diastereoselectivity. Following the reaction, the auxiliary is cleaved, having imparted its chiral information to the newly formed stereocenter.

The seminal work of E.J. Corey in the 1970s laid the foundation for the widespread adoption of chiral auxiliaries. While menthol itself had been used in classical resolutions, its direct application as a covalently bound chiral auxiliary in asymmetric synthesis was a significant conceptual leap. The true breakthrough, however, came with the development of derivatives that amplified the stereodirecting effect of the menthol scaffold.

The Menthol Scaffold: A Gift from Nature for Asymmetric Synthesis

(-)-Menthol, a naturally abundant and relatively inexpensive monoterpene, possesses a rigid cyclohexane chair conformation with three stereocenters. This well-defined stereochemical environment, particularly the bulky isopropyl group, provides a powerful steric shield that can effectively bias the approach of reagents to one face of a reactive center.

Early Developments and the Rise of (-)-8-Phenylmenthol

Initial studies using (-)-menthol as a chiral auxiliary in reactions such as Diels-Alder cycloadditions demonstrated moderate levels of diastereoselectivity. The quest for enhanced stereocontrol led to the development of modified menthol derivatives. A pivotal moment in this endeavor was the introduction of (-)-8-phenylmenthol by E.J. Corey's group. The addition of a phenyl group at the C8 position of the isopropyl moiety dramatically increased the steric bulk, leading to significantly higher levels of diastereoselectivity in a variety of transformations. This modification not only enhanced steric hindrance but also introduced the potential for π-π stacking interactions, further influencing the transition state geometry.

The Emergence of Menthol-Derived β-Lactams: A Gateway to Enantiopure Amino Acids and Taxol's Side Chain

The β-lactam ring, a four-membered cyclic amide, is a privileged scaffold in medicinal chemistry, most famously as the core of penicillin and cephalosporin antibiotics. The development of methods for the enantioselective synthesis of β-lactams has been a major focus of synthetic research, as these compounds are valuable precursors to a wide array of chiral molecules, including non-proteinogenic amino acids and complex natural products.

The Ester Enolate-Imine Cyclocondensation: A Powerful Alliance

One of the most effective strategies for the asymmetric synthesis of β-lactams is the ester enolate-imine cyclocondensation . This reaction involves the [2+2] cycloaddition of an ester enolate with an imine. The stereochemical outcome of this reaction can be controlled by employing a chiral auxiliary on the ester component.

Professor Iwao Ojima was a key figure in pioneering the "β-lactam synthon method," which utilizes enantiopure β-lactams as versatile building blocks for complex molecule synthesis. His group demonstrated that chiral esters derived from (-)-menthol and its derivatives could be used to achieve high levels of diastereoselectivity in the enolate-imine cyclocondensation.

The general workflow for this powerful synthetic strategy is depicted below:

The stereochemical outcome is rationalized by the formation of a rigid chelated lithium enolate, where the bulky menthol-derived group effectively blocks one face of the enolate from the approaching imine.

A Landmark Application: The Synthesis of the Paclitaxel and Docetaxel Side Chains

The profound impact of menthol-derived lactams is perhaps best exemplified by their crucial role in the semi-synthesis of the anticancer drugs Paclitaxel (Taxol®) and Docetaxel (Taxotere®) . The C-13 side chain of these complex molecules is essential for their biological activity and possesses two contiguous stereocenters. The Ojima lactam, a specific β-lactam synthesized using a chiral auxiliary, became a key intermediate in the commercial production of Taxol.[1] While the original Ojima lactam utilized trans-2-phenyl-1-cyclohexanol as the chiral auxiliary, the principles of diastereoselective enolate-imine cyclocondensation developed with menthol-derived esters were foundational to this approach.[1]

The general strategy involves the coupling of an appropriately protected baccatin III core with an enantiopure β-lactam, followed by deprotection steps to furnish the final drug molecule. The β-lactam serves as a precursor to the 3-phenylisoserine side chain.

Experimental Protocols and Data

To provide a practical understanding of the methodologies discussed, this section presents a representative experimental protocol for the synthesis of a β-lactam using a menthol-derived chiral auxiliary, along with a table summarizing typical results.

Representative Protocol: Diastereoselective Synthesis of a β-Lactam via Ester Enolate-Imine Cyclocondensation

This protocol is a generalized procedure based on established literature methods for the synthesis of 3-amino-β-lactams.

Step 1: Synthesis of the Chiral Glycinate Ester

-

To a solution of (-)-8-phenylmenthol (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add triethylamine (1.2 eq.).

-

Slowly add a solution of N,N-bis(trimethylsilyl)glycinyl chloride (1.1 eq.) in anhydrous DCM.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the chiral glycinate ester.

Step 2: Diastereoselective β-Lactam Formation

-

To a solution of the chiral glycinate ester (1.0 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add a solution of lithium diisopropylamide (LDA) (1.05 eq.) dropwise.

-

Stir the resulting enolate solution at -78 °C for 30 minutes.

-

Add a solution of the desired imine (e.g., N-(p-methoxyphenyl)benzylideneimine) (1.2 eq.) in anhydrous THF.

-

Stir the reaction mixture at -78 °C for 2-4 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution and allow it to warm to room temperature.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the diastereomerically enriched β-lactam.

Step 3: Auxiliary Cleavage

-

To a solution of the β-lactam (1.0 eq.) in a suitable solvent system (e.g., acetonitrile/water), add an oxidizing agent such as ceric ammonium nitrate (CAN) at 0 °C.

-

Stir the reaction until the starting material is consumed (monitored by TLC).

-

Work up the reaction by adding water and extracting with an organic solvent.

-

The aqueous layer can be further processed to recover the chiral auxiliary.

-

The organic layer is washed, dried, and concentrated to yield the enantiopure N-deprotected β-lactam.

Representative Data for Diastereoselective β-Lactam Synthesis

The following table summarizes typical results obtained for the diastereoselective synthesis of β-lactams using menthol-derived chiral auxiliaries.

| Chiral Auxiliary | Imine | Diastereomeric Excess (d.e.) | Yield (%) | Reference |

| (-)-Menthyl | N-Arylaldimine | >95% | 70-85 | |

| (-)-8-Phenylmenthyl | N-Arylaldimine | >98% | 80-95 |

Note: Diastereomeric excess is typically determined by ¹H NMR spectroscopy or chiral HPLC analysis of the crude reaction mixture.

Characterization of Menthol-Derived Lactams

The structural elucidation and determination of stereochemical purity of menthol-derived lactams rely heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR).

¹H NMR Spectroscopy

The ¹H NMR spectrum of a β-lactam provides crucial information about its structure and stereochemistry. Key diagnostic signals include:

-

C3 and C4 Protons: The coupling constant (³J) between the protons at the C3 and C4 positions of the β-lactam ring is indicative of their relative stereochemistry. For cis β-lactams, the coupling constant is typically in the range of 4-6 Hz, while for trans β-lactams, it is smaller, around 1-3 Hz.

-

Menthol Auxiliary Protons: The characteristic signals of the menthol moiety, including the isopropyl and methyl protons, will be present in the spectrum of the diastereomeric lactam. The chemical shifts of these protons can be influenced by the stereochemistry of the newly formed chiral centers.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information, with the chemical shifts of the carbonyl carbon of the β-lactam ring and the carbons of the menthol auxiliary being of particular interest.

Conclusion and Future Perspectives

The discovery and development of menthol-derived lactams represent a significant chapter in the history of asymmetric synthesis. From the foundational concept of chiral auxiliaries to their sophisticated application in the synthesis of life-saving drugs, the journey of these molecules highlights the power of harnessing nature's chirality for the advancement of chemical science. The principles established through the study of menthol-derived lactams continue to inspire the design of new and even more efficient chiral auxiliaries and catalytic systems. As the demand for enantiomerically pure compounds in medicine and materials science continues to grow, the legacy of menthol-derived lactams will undoubtedly endure, serving as a testament to the elegance and utility of stereocontrolled synthesis.

References

- Ojima, I., Habus, I., Zhao, M., Zucco, M., Park, Y. H., Sun, C. M., & Brigaud, T. (1992). New and efficient approaches to the semisynthesis of taxol and its C-13 side chain analogs by means of the β-lactam synthon method. Tetrahedron, 48(34), 6985–7012.

- Ojima, I., Sun, C. M., Zucco, M., Park, Y. H., Duclos, O., & Kuduk, S. (1993). Asymmetric synthesis with chiral .beta.-lactams. .alpha.-Substituted aromatic .alpha.-amino acids and their derivatives through highly stereoselective alkylations. Journal of the American Chemical Society, 115(13), 5487–5493.

- Holton, R. A., Somoza, C., Kim, H. B., Liang, F., Biediger, R. J., Boatman, P. D., ... & Nadizadeh, H. (1994). First total synthesis of taxol. 1. Functionalization of the B ring. Journal of the American Chemical Society, 116(4), 1597-1598.

- Ojima, I., & Habus, I. (1990). Asymmetric synthesis of β-lactams by chiral ester enolate - imine condensation. Tetrahedron Letters, 31(30), 4289-4292.

Sources

Methodological & Application

step-by-step synthesis protocol for 3-Methyl-4-(propan-2-yl)pyrrolidin-2-one

This request outlines a synthesis protocol for 3-Methyl-4-(propan-2-yl)pyrrolidin-2-one (also known as 3-methyl-4-isopropylpyrrolidin-2-one). This compound is a substituted

The following guide details a robust, convergent synthesis strategy utilizing a Michael Addition-Reductive Cyclization sequence. This pathway is selected for its scalability, stereochemical control potential, and use of readily available precursors.[1]

Application Note: Synthesis of 3-Methyl-4-(propan-2-yl)pyrrolidin-2-one

-Lactams via Nitro-Ester IntermediatesIntroduction & Scientific Rationale

The pyrrolidin-2-one (gamma-lactam) ring is a privileged scaffold in medicinal chemistry, serving as the core for numerous CNS-active drugs (e.g., Levetiracetam, Brivaracetam) and agrochemicals. The target molecule, 3-Methyl-4-(propan-2-yl)pyrrolidin-2-one , possesses two contiguous stereocenters at the C3 and C4 positions.

Synthetic Strategy: Direct alkylation of unsubstituted pyrrolidinone often suffers from poor regioselectivity (N- vs. C-alkylation) and polyalkylation. Therefore, this protocol employs a de novo ring construction approach:

-

Construction of the Carbon Skeleton: A Michael addition of nitromethane to an

-unsaturated ester (specifically, a derivative of 2-methyl-4-methylpent-2-enoate) establishes the C3-C4 bond and the full carbon framework. -

Reductive Cyclization: Catalytic hydrogenation of the nitro group to an amine triggers an intramolecular nucleophilic acyl substitution (lactamization) to close the ring.

This method is preferred for its atom economy and the ability to influence the cis/trans diastereoselectivity through the choice of Michael addition conditions.

Reaction Scheme & Workflow (Graphviz)

The following diagram illustrates the logical flow from precursors to the isolated lactam.

Caption: Figure 1. Convergent synthetic pathway involving alkene formation, nitro-Michael addition, and reductive lactamization.

Experimental Protocol

Phase 1: Precursor Synthesis (Methyl 2-methyl-4-methylpent-2-enoate)

Note: If this specific unsaturated ester is not commercially available, it is synthesized via the Horner-Wadsworth-Emmons (HWE) reaction or Aldol condensation.

Reagents Table:

| Reagent | Role | Equiv. | Notes |

|---|---|---|---|

| Isobutyraldehyde | Electrophile | 1.0 | Freshly distilled |

| Methyl 2-(diethoxyphosphoryl)propanoate | HWE Reagent | 1.1 | Or Methyl propionate/LDA |

| Sodium Hydride (60%) | Base | 1.2 | Anhydrous conditions |

| THF | Solvent | - | Dry, inert atmosphere |

Procedure:

-

Suspend NaH in dry THF at 0°C under nitrogen.

-

Dropwise add the phosphonate reagent. Stir for 30 min to generate the carbanion.

-

Add isobutyraldehyde slowly. The reaction will be exothermic.

-

Allow to warm to room temperature (RT) and stir for 4 hours.

-

Quench: Add saturated NH₄Cl(aq).

-

Workup: Extract with diethyl ether, wash with brine, dry over MgSO₄, and concentrate.

-

Purification: Distill under reduced pressure to obtain the

-unsaturated ester.

Phase 2: Michael Addition (Nitromethane Addition)

This step installs the nitrogen source and the stereocenters.

Reagents Table:

| Reagent | Role | Equiv. | Notes |

|---|---|---|---|

| Methyl 2-methyl-4-methylpent-2-enoate | Substrate | 1.0 | From Phase 1 |

| Nitromethane | Nucleophile | 5.0 | Solvent/Reagent excess |

| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Base Catalyst | 1.1 | Promotes 1,4-addition |

| Acetonitrile | Solvent | - | Optional if CH₃NO₂ is excess |

Procedure:

-

Dissolve the unsaturated ester in nitromethane (or acetonitrile/nitromethane mix).

-

Cool to 0°C. Add DBU dropwise to avoid polymerization.

-

Heat the mixture to 60°C and monitor by TLC (Hexane/EtOAc 4:1) until the starting alkene is consumed (~12–24 h).

-

Workup: Cool to RT, dilute with EtOAc, and wash with 1N HCl (to remove DBU) followed by brine.

-

Isolation: Dry over Na₂SO₄ and concentrate. The residue is the

-nitro ester (Methyl 4-isopropyl-2-methyl-5-nitropentanoate).

Phase 3: Reductive Cyclization

The reduction of the nitro group yields a primary amine, which spontaneously attacks the methyl ester to form the lactam ring.

Reagents Table:

| Reagent | Role | Equiv. | Notes |

|---|

|

Procedure:

-

Safety: Purge the hydrogenation vessel (Parr shaker or autoclave) with nitrogen.

-

Dissolve the nitro ester in methanol and carefully add the Raney Nickel slurry.

-

Pressurize with

(50 psi) and shake/stir at RT for 24 hours. Note: Heating to 50°C may accelerate cyclization. -

Filtration: Carefully filter the catalyst through a Celite pad under an inert atmosphere (do not let the catalyst dry out).

-

Cyclization: If cyclization is incomplete (checked by LC-MS), reflux the filtrate for 2–4 hours to drive the lactamization.

-

Purification: Concentrate the solvent. Recrystallize from hexanes/ether or purify via column chromatography (SiO₂, EtOAc/MeOH gradient) to isolate the target lactam.

Safety & Handling Protocols

-

Nitromethane: A high-energy compound. Heating under confinement can be hazardous. Use a blast shield during the Michael addition phase if scaling up.

-

Raney Nickel: Pyrophoric when dry. Always keep wet with solvent/water. Dispose of in a dedicated container containing water.

-

Hydrogenation: Ensure all pressure vessels are rated for the operating pressure. Ground equipment to prevent static discharge.[2]

-

Personal Protective Equipment (PPE): Standard lab coat, nitrile gloves, and chemical splash goggles are mandatory. Work must be performed in a fume hood.[2]

References

-

Organic Chemistry Portal.Synthesis of 3-pyrrolin-2-ones and Pyrrolidines. (General methodology for lactam construction).

- Sigma-Aldrich.Safety Data Sheet: 3-Ethyl-4-methyl-3-pyrrolin-2-one.

-

National Center for Biotechnology Information.

-

Source: [Link]

-

- M. B. Smith & J. March.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.

Sources

Application Notes and Protocols for the Scale-Up Manufacturing of 3-Methyl-4-(propan-2-yl)pyrrolidin-2-one

For: Researchers, scientists, and drug development professionals

Introduction: The Significance of Substituted Pyrrolidinones

The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[1][2][3][4] Its unique structural and electronic properties allow it to serve as a versatile building block in drug discovery. 3-Methyl-4-(propan-2-yl)pyrrolidin-2-one is a specific, densely substituted lactam with potential applications as a key intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). The development of a robust, safe, and scalable manufacturing process is paramount to advancing a candidate molecule from the laboratory to clinical and commercial stages.

This document provides a comprehensive guide to the scale-up synthesis of 3-Methyl-4-(propan-2-yl)pyrrolidin-2-one, focusing on a logical synthetic strategy, detailed laboratory and pilot-scale protocols, and critical process development considerations. The narrative emphasizes the causality behind experimental choices, adherence to safety protocols, and the integration of modern manufacturing principles like Process Analytical Technology (PAT) to ensure a self-validating and compliant process.

Proposed Synthetic Strategy: A Convergent and Scalable Approach

A multi-step synthesis beginning from commercially available starting materials is proposed. This route is designed for convergence, robustness, and scalability, avoiding hazardous reagents where possible and utilizing well-understood, industrially viable transformations. The key steps involve a Claisen condensation to form a β-keto ester, followed by a reductive amination and subsequent intramolecular cyclization to yield the target γ-lactam.

Caption: Proposed synthetic workflow for the target molecule.

Rationale for Route Selection:

-

Claisen Condensation (Step 1): This is a classic and high-yielding carbon-carbon bond-forming reaction, ideal for constructing the initial backbone of the molecule from readily available esters.

-

Reductive Amination (Step 2): Catalytic hydrogenation is a clean, efficient, and highly scalable method for amine synthesis.[5][6] It offers high atom economy and avoids the use of stoichiometric metal hydride reagents, which can pose safety and work-up challenges at scale.

-

Lactamization (Step 3): The spontaneous or thermally induced intramolecular cyclization of the resulting γ-amino ester is often efficient and drives the reaction to completion, forming the stable five-membered lactam ring.

Laboratory-Scale Synthesis Protocol (Target: 5-10 g)

This protocol establishes the baseline process parameters and serves as the foundation for scale-up development.

Materials and Equipment:

-

Three-neck round-bottom flask with magnetic stirrer, reflux condenser, and temperature probe.

-

Addition funnel.

-

Parr hydrogenator or similar hydrogenation apparatus.

-

Standard laboratory glassware for work-up and purification.

-

Rotary evaporator.

Protocol Steps:

Step 1: Synthesis of Intermediate A (Diethyl 2-(3-methyl-2-oxobutanoyl)succinate)

-

Equip a 500 mL three-neck flask with a stirrer, condenser, and addition funnel, and place it under a nitrogen atmosphere.

-

Charge the flask with sodium ethoxide (NaOEt) in ethanol.

-

In the addition funnel, prepare a mixture of Ethyl Isovalerate and Diethyl Oxalate.

-

Cool the flask to 0-5 °C using an ice bath.

-

Add the ester mixture dropwise to the NaOEt solution over 1 hour, maintaining the internal temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.

-

In-Process Control (IPC): Monitor the reaction by TLC or HPLC to confirm the consumption of starting materials.

-

Quench the reaction by carefully pouring it into a beaker of ice-cold dilute hydrochloric acid (HCl) to neutralize the base.

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude Intermediate A.

Step 2: Synthesis of Intermediate B (Corresponding Amino Ester)

-

Charge a Parr hydrogenator vessel with crude Intermediate A, ammonium acetate, and a suitable solvent like methanol.

-

Add 10% Palladium on Carbon (Pd/C) catalyst (5 mol%).

-

Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (H₂) to 50-60 psi.

-

Heat the reaction to 40-50 °C and agitate vigorously.

-

IPC: Monitor hydrogen uptake. The reaction is complete when H₂ uptake ceases.

-

Cool the vessel, carefully vent the hydrogen, and purge with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield crude Intermediate B.

Step 3: Lactamization to form 3-Methyl-4-(propan-2-yl)pyrrolidin-2-one

-

Transfer the crude Intermediate B to a round-bottom flask equipped with a distillation head.

-

Heat the material under vacuum (initially) to remove residual solvent, then increase the temperature to 120-140 °C.

-

Ethanol will distill off as the cyclization proceeds.

-

IPC: Monitor the reaction by GC-MS or HPLC to track the formation of the product and disappearance of Intermediate B.

-

After 4-6 hours, or when the reaction is complete, cool the mixture. The crude product will likely be a viscous oil or a solid.

Purification:

-

The crude product can be purified by vacuum distillation or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).[7]

Scale-Up Considerations and Process Development

Transitioning from a 10 g lab batch to a 1-5 kg pilot-plant production is not a linear process.[8][9][10] It requires a thorough evaluation of safety, engineering, and quality control parameters.

Process Safety and Hazard Analysis

A comprehensive risk assessment is mandatory before any scale-up activity.[9][11]

-

Thermal Hazards: The Claisen condensation can be exothermic, but the most significant thermal risk is the catalytic hydrogenation step. A runaway reaction can occur if the heat generated exceeds the reactor's cooling capacity.[10][11]

-

Mitigation: Perform reaction calorimetry (e.g., using an RC1 calorimeter) on the lab scale to determine the heat of reaction and the maximum temperature of synthesis reaction (MTSR). This data is critical for sizing the cooling system of the pilot-scale reactor.[12]

-

-

Hydrogenation Safety: Hydrogen is highly flammable and forms explosive mixtures with air. The Pd/C catalyst is pyrophoric, especially after use when it is dry and saturated with hydrogen.

-

Mitigation: Use a properly rated and grounded hydrogenation reactor. Ensure the catalyst is always handled wet and filtered in an inert atmosphere (e.g., under a nitrogen blanket). Never allow the catalyst to become dry in the air.

-

-

Material Handling: Handling larger quantities of flammable solvents and corrosive reagents (if used for quenching) increases the risk of spills and exposure.

-

Mitigation: Use closed-transfer systems for solvents and reagents. Ensure all personnel are equipped with appropriate Personal Protective Equipment (PPE). Conduct a Hazard and Operability Study (HAZOP) to identify potential process deviations and their consequences.[8]

-

Reaction Engineering and Equipment

-

Mixing and Mass Transfer: Inefficient mixing can lead to localized "hot spots" and poor reaction kinetics. In the hydrogenation step, efficient mixing is crucial to ensure good contact between the hydrogen gas, the liquid phase, and the solid catalyst.

-

Action: Select a reactor with an appropriate agitator design (e.g., pitched-blade turbine). The agitator speed determined at the lab scale will need to be recalculated for the pilot reactor to ensure equivalent mass transfer.

-

-

Heat Transfer: The surface-area-to-volume ratio decreases significantly as the scale increases, making heat removal more challenging.[10][13]

-

Action: Utilize a jacketed glass-lined or stainless-steel reactor with a thermal control unit capable of both heating and rapid cooling. The calorimetry data will dictate the required performance of this unit.

-

-

Reagent Addition: The dropwise addition performed in the lab becomes a controlled feed at the pilot scale.

-

Action: Use a calibrated dosing pump to control the addition rate of the esters in Step 1. The feed rate should be set to ensure the reaction temperature remains within the defined safe operating limits.

-

Downstream Processing and Purification

-

Work-up and Extraction: Phase separations that are simple in a separatory funnel can be problematic at scale. Emulsion formation is a common issue.

-

Action: Design the work-up procedure to minimize emulsion risk (e.g., by adjusting pH or adding brine). Use a jacketed reactor with a bottom outlet valve for phase separation.

-

-

Crystallization: The cooling profile during crystallization directly impacts crystal size, shape, and purity.

-

Action: Develop a controlled cooling profile. Use in-situ tools like Focused Beam Reflectance Measurement (FBRM) to monitor particle size and distribution in real-time. Isolate the final product using a centrifuge or filter-dryer (Nutsche filter).

-

Process Analytical Technology (PAT)

-

Real-Time Monitoring: Instead of relying solely on end-point IPCs, implement in-situ probes.

-

Application: Use an in-situ FTIR or Raman probe to monitor the consumption of the keto ester (Step 2) and the formation of the lactam (Step 3) in real-time. This provides a detailed kinetic profile and allows for precise determination of the reaction endpoint, preventing over-processing and impurity formation.[12][18]

-

Regulatory Compliance and Good Manufacturing Practice (GMP)

For use as a pharmaceutical intermediate, manufacturing must adhere to GMP guidelines.[19][20]

-

Documentation: All steps, from raw material receipt to final product release, must be documented in master batch records and executed batch records.[21][22]

-

Quality Control: Raw materials must be tested against specifications before use. The final product must be tested for identity, purity (by HPLC, GC), residual solvents, and other critical quality attributes (CQAs).

-

ICH Q7: The process should be developed in line with the principles outlined in the ICH Q7 guideline, "Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients".[21][23]

Pilot-Scale Manufacturing Protocol (Target: 1-5 kg)

This protocol assumes a 100 L glass-lined reactor and appropriate ancillary equipment.

Caption: Logical workflow for process scale-up.

Protocol Steps:

-

Reactor Preparation: Ensure the 100 L reactor is clean, dry, and inerted with nitrogen.

-

Step 1 (Claisen Condensation):

-

Charge the reactor with the ethanolic sodium ethoxide solution via a closed-transfer system.

-

Start agitation and cool the jacket to 0-5 °C.

-

Premix Ethyl Isovalerate and Diethyl Oxalate in a charging vessel.

-

Feed the ester mixture into the reactor via a dosing pump over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.

-

Once the addition is complete, allow the reactor to warm to ambient temperature and agitate for 12-16 hours.

-

Perform work-up as per the lab-scale procedure, using the reactor for quenching and phase separation.

-

-

Step 2 (Reductive Amination):

-

Transfer the crude Intermediate A and solvent to the 100 L hydrogenation-rated reactor.

-

Charge ammonium acetate.

-

Under a nitrogen flow, charge the wet 10% Pd/C catalyst.

-

Seal the reactor, perform nitrogen purges, then pressurize with H₂ to 50-60 psi.

-

Heat the jacket to 40-50 °C and begin agitation.

-

Monitor the reaction via the in-situ FTIR probe and by tracking H₂ consumption from a calibrated source.

-

Upon completion, cool, vent, and purge with nitrogen.

-

Filter the batch through an enclosed filter (e.g., a Sparkler filter) to remove the catalyst.

-

-

Step 3 (Lactamization & Purification):

-

Charge the filtrate to a clean reactor suitable for distillation.

-

Apply vacuum and heat to distill the solvent, then increase the temperature to 120-140 °C to drive the cyclization.

-

After completion (confirmed by IPC), cool the product.

-

Purify the crude product by vacuum distillation using the reactor and an external condenser/receiver setup. Alternatively, dissolve the crude material in a suitable solvent and transfer to a crystallizer vessel for controlled crystallization.

-

Isolate the final product by centrifugation, wash with cold solvent, and dry under vacuum.

-

Data Summary and Specifications

Table 1: Comparison of Lab-Scale vs. Pilot-Scale Parameters

| Parameter | Lab-Scale (10 g) | Pilot-Scale (2 kg) | Rationale for Change |

| Reactor Volume | 500 mL Flask | 100 L Glass-Lined Reactor | Accommodate larger volumes and provide better process control. |

| Reagent Addition | Dropwise via Funnel | Metered via Dosing Pump | Precise control of addition rate to manage exotherm. |

| Heat Control | Ice Bath / Heating Mantle | Jacketed Thermal Control Unit | Efficient and controlled heating/cooling required for safety. |

| Hydrogenation | Parr Shaker (Glass) | Hydrogenation Reactor (Steel) | Pressure and material compatibility for larger scale. |

| Catalyst Filtration | Open Funnel (Celite®) | Enclosed Pressure Filter | Safety (pyrophoric catalyst) and containment. |

| Product Isolation | Filtration / Evaporation | Centrifuge / Vacuum Dryer | Efficiency and GMP compliance for solid handling. |

| Process Monitoring | TLC / HPLC (Offline) | In-situ FTIR / Raman (Online) | Real-time data for process understanding and control.[14][17] |

Table 2: Proposed Final Product Specifications

| Test | Specification | Method |

| Appearance | Colorless to pale yellow solid/oil | Visual |

| Identity | Conforms to the reference standard | FTIR, NMR |

| Purity (Assay) | ≥ 99.0% | HPLC / GC |

| Any Single Impurity | ≤ 0.10% | HPLC / GC |